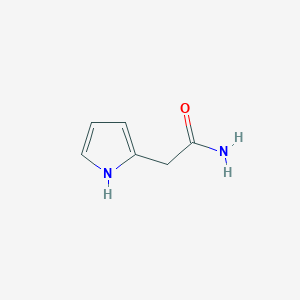

1H-吡咯-2-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1H-Pyrrole-2-acetamide derivatives can involve various routes, one of which starts from pyridine analogues of chalcones, involving the reaction with acetic anhydride and 1-pyrroline-1-oxides, leading to 1H- and 2H-Pyrroles (Pfoertner & Foricher, 1980). Another method includes one-pot synthesis from N-propargylic β-enaminones, yielding 2-acetyl-1H-pyrroles through intermediacy of 1,4-oxazepines (Kanova et al., 2021).

Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2-acetamide derivatives has been elucidated through various techniques. For instance, the crystal and molecular structure of 2-pyrrolidone-N-acetamide revealed that the 2-pyrrolidone ring and the amide group are almost perpendicular, with bond angles and distances in agreement with standard values (Bandoli et al., 1981).

科学研究应用

1. 内生真菌中的生物碱合成

1H-吡咯-2-乙酰胺衍生物在吡咯生物碱的合成中具有重要意义。例如,内生真菌镰刀菌合成包含乙酰胺结构的吡咯生物碱。这些化合物在光谱应用方面具有广泛的应用(Li et al., 2008)。

2. 太阳能电池技术中的应用

Calix[4]吡咯乙酰胺衍生物在染料敏化太阳能电池中显示出潜力。它们具有强大的阳离子识别位点,并且可以与各种阳离子形成稳定的络合物,有助于提高太阳能电池的效率(Gamouz & Namor, 2013)。

3. 局部麻醉药中的氧化环化

1H-吡咯-2-乙酰胺在局部麻醉药的氧化环化中具有重要作用。吡咯啉基-乙酰胺衍生物的氧化导致新的双环化合物的形成,在药理学背景下具有相关性(Vasvári-Debreczy等,1981)。

4. 新吡咯衍生物的合成

对1H-吡咯的新合成方法的研究涉及与乙酸酐和1-吡咯-1-氧化物的反应。这些方法有助于开发具有潜在药物化学应用的新吡咯化合物(Pfoertner & Foricher, 1980)。

5. 与镧系阳离子的络合

Calix[4]吡咯衍生物已被研究其与镧系阳离子的络合。这些络合物对于其在金属回收和分离过程中的潜在用途至关重要(Rubaye, 2015)。

6. 分子结构研究

对2-吡咯酮-N-乙酰胺的分子结构研究为药物受体相互作用和分子构象提供了见解,这在药物设计中是基础性的(Bandoli et al., 1981)。

7. 腐蚀抑制

与1H-吡咯-2,5-二酮相关的1H-吡咯-2-乙酰胺已被探讨作为碳钢的腐蚀抑制剂,特别是在盐酸介质中。它们作为抑制剂的有效性和吸附特性对于工业应用至关重要(Zarrouk et al., 2015)。

作用机制

Target of Action

1H-Pyrrole-2-acetamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action.

Mode of Action

The mode of action of 1H-Pyrrole-2-acetamide involves its interaction with its targets and the resulting changes. Indole derivatives, which 1H-Pyrrole-2-acetamide is part of, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Pyrrole-2-acetamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

1H-Pyrrole-2-acetamide, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with and modulate multiple biochemical pathways . .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that 1H-Pyrrole-2-acetamide may have a range of molecular and cellular effects.

Action Environment

The action of 1H-Pyrrole-2-acetamide may be influenced by various environmental factors. For instance, dietary intake has been found to widely influence gut microbiota and related indole metabolism . .

属性

IUPAC Name |

2-(1H-pyrrol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNHWBFFDARHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-2-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)